1-(4'-(Hydroxy(oxido)amino)(1,1'-biphenyl)-4-yl)-3-phenyl-2-propen-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 400329 typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-nitrobenzaldehyde and 4-phenylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of NSC 400329 can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and employing continuous stirring to ensure uniform mixing of reactants. The product is then purified through recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: NSC 400329 undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products:
Oxidation: Nitro derivatives of the aromatic rings.
Reduction: Amino derivatives of the aromatic rings.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
NSC 400329 has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of NSC 400329 involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the biphenyl system can interact with various enzymes or receptors. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
NSC 400329 can be compared with other similar compounds, such as:
1-[4-(4-aminophenyl)phenyl]-3-phenylprop-2-en-1-one: This compound has an amino group instead of a nitro group, which can significantly alter its chemical reactivity and biological activity.
1-[4-(4-methoxyphenyl)phenyl]-3-phenylprop-2-en-1-one: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.
Uniqueness: NSC 400329 is unique due to its specific combination of functional groups and its potential applications in various fields of research. Its nitrophenyl group and biphenyl system provide a versatile platform for further chemical modifications and studies.
Properties
CAS No. |
1596244-15-3 |
---|---|
Molecular Formula |
C21H15NO3 |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
(E)-1-[4-(4-nitrophenyl)phenyl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C21H15NO3/c23-21(15-6-16-4-2-1-3-5-16)19-9-7-17(8-10-19)18-11-13-20(14-12-18)22(24)25/h1-15H/b15-6+ |
InChI Key |
PTMVSVXGAAECBG-GIDUJCDVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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